1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one
Overview
Description
1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with piperazine in the presence of a suitable catalyst. The reaction conditions may include heating the reactants under reflux in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the isolation of the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
1-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as 1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one and 1-(4-(2-chloropyrimidin-4-yl)piperidin-3-ol. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[4-(2-chloropyridin-4-yl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-9(16)14-4-6-15(7-5-14)10-2-3-13-11(12)8-10/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMBUPUXBEHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.